Tetradecyl 4-chlorobutanoate
Description
Tetradecyl 4-chlorobutanoate is a chlorinated ester compound with the IUPAC name this compound. Its molecular formula is C₁₈H₃₅ClO₂, derived from the esterification of 4-chlorobutanoic acid (Cl-(CH₂)₃-COOH) with tetradecanol (C₁₄H₂₉OH). The compound has a molecular weight of ~318.45 g/mol and a CAS Registry Number of 119-200-7 . Structurally, it consists of a 14-carbon alkyl chain (tetradecyl group) linked via an ester bond to the 4-chlorobutanoate moiety.
Properties
CAS No. |
2327-83-5 |
|---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tetradecyl 4-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18(20)15-14-16-19/h2-17H2,1H3 |
InChI Key |
WSGHRRURYBZEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 4-chlorobutanoate can be synthesized through esterification reactions. One common method involves the reaction of tetradecanol with 4-chlorobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield tetradecanol and 4-chlorobutyric acid.
Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Tetradecanol and 4-chlorobutyric acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Tetradecyl 4-hydroxybutanoate.
Scientific Research Applications
Tetradecyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of tetradecyl 4-chlorobutanoate involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-chlorobutanoate group can interact with specific proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and structural properties of tetradecyl 4-chlorobutanoate can be contextualized by comparing it with analogous alkyl 4-chlorobutanoate esters, such as propyl 4-chlorobutanoate (shorter chain) and hexadecyl 4-chlorobutanoate (longer chain). Key differences are summarized below:
Table 1: Structural and Molecular Comparison of Alkyl 4-Chlorobutanoates
*Calculated based on structural analogy to propyl and hexadecyl derivatives .
Key Observations:
Alkyl Chain Length and Hydrophobicity: Propyl 4-chlorobutanoate (C₃ alkyl chain) is the most polar and volatile due to its shorter chain, favoring solubility in polar solvents. this compound (C₁₄ chain) and hexadecyl 4-chlorobutanoate (C₁₆ chain) exhibit increased hydrophobicity, making them more suitable for non-polar applications like lubricants or surfactants.
Molecular Weight Trends: Longer alkyl chains correlate with higher molecular weights. Hexadecyl 4-chlorobutanoate (C₂₀) has a molecular weight of 346.975 g/mol, while tetradecyl (C₁₈) and propyl (C₇) derivatives follow a linear trend .
Spectroscopic Properties: While direct spectroscopic data for this compound is unavailable, analogous esters typically show:
- FT-IR : C=O stretching (~1740 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹) .
- NMR : Signals for alkyl protons (δ 0.5–1.5 ppm) and ester carbonyl carbons (δ 165–175 ppm) .
Reactivity and Stability: Longer alkyl chains (e.g., tetradecyl, hexadecyl) may slow hydrolysis rates due to steric hindrance and reduced solubility in aqueous media. The electron-withdrawing chlorine atom at the 4-position likely enhances electrophilic reactivity compared to non-chlorinated esters.
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